Cas no 120972-91-0 ((6-iodopyridin-3-yl)methanol)
(6-iodopyridin-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (6-iodopyridin-3-yl)methanol
- (6-iodopyrid-3-yl)methanol
- 2-iodo-5-pyridinemethanol
- 6-iodo-3-pyridine-methanol
- 2-Iodo-5-(hydroxymethyl)pyridine
- 5-(hydroxymethyl)-2-iodopyridine
- d-(6-Iodopyrid-3-yl)methanol
- 6-iodo-3-Pyridinemethanol
- (6-Iodo-pyridin-3-yl)-Methanol
- 2-iodo-5-pyridyl methanol
- 120972-91-0
- DB-083322
- DTXSID90629981
- TUVYPWRKJVFZRO-UHFFFAOYSA-N
- EN300-7618660
- SCHEMBL1749889
-
- MDL: MFCD16556299
- Inchi: 1S/C6H6INO/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2
- InChI Key: TUVYPWRKJVFZRO-UHFFFAOYSA-N
- SMILES: IC1=CC=C(C=N1)CO
Computed Properties
- Exact Mass: 234.94941g/mol
- Monoisotopic Mass: 234.94941g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 89.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 33.1Ų
(6-iodopyridin-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D408337-10g |
(6-Iodo-pyridin-3-yl)-methanol |
120972-91-0 | 95% | 10g |
$1050 | 2024-08-03 | |
| eNovation Chemicals LLC | D408337-25g |
(6-Iodo-pyridin-3-yl)-methanol |
120972-91-0 | 95% | 25g |
$1380 | 2024-08-03 | |
| Enamine | EN300-7618660-0.05g |
(6-iodopyridin-3-yl)methanol |
120972-91-0 | 95.0% | 0.05g |
$515.0 | 2025-02-24 | |
| Enamine | EN300-7618660-0.1g |
(6-iodopyridin-3-yl)methanol |
120972-91-0 | 95.0% | 0.1g |
$540.0 | 2025-02-24 | |
| Enamine | EN300-7618660-0.25g |
(6-iodopyridin-3-yl)methanol |
120972-91-0 | 95.0% | 0.25g |
$564.0 | 2025-02-24 | |
| Enamine | EN300-7618660-0.5g |
(6-iodopyridin-3-yl)methanol |
120972-91-0 | 95.0% | 0.5g |
$589.0 | 2025-02-24 | |
| Enamine | EN300-7618660-1.0g |
(6-iodopyridin-3-yl)methanol |
120972-91-0 | 95.0% | 1.0g |
$614.0 | 2025-02-24 | |
| Enamine | EN300-7618660-2.5g |
(6-iodopyridin-3-yl)methanol |
120972-91-0 | 95.0% | 2.5g |
$1202.0 | 2025-02-24 | |
| Enamine | EN300-7618660-5.0g |
(6-iodopyridin-3-yl)methanol |
120972-91-0 | 95.0% | 5.0g |
$1779.0 | 2025-02-24 | |
| Enamine | EN300-7618660-10.0g |
(6-iodopyridin-3-yl)methanol |
120972-91-0 | 95.0% | 10.0g |
$2638.0 | 2025-02-24 |
(6-iodopyridin-3-yl)methanol Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on (6-iodopyridin-3-yl)methanol
Comprehensive Overview of (6-Iodopyridin-3-yl)methanol (CAS No. 120972-91-0): Properties, Applications, and Industry Insights
(6-Iodopyridin-3-yl)methanol (CAS No. 120972-91-0) is a specialized organic compound featuring a pyridine ring substituted with an iodine atom at the 6-position and a hydroxymethyl group at the 3-position. This structure makes it a versatile intermediate in pharmaceutical synthesis, agrochemical development, and advanced material science. The iodopyridine moiety is particularly valued for its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are pivotal in modern drug discovery pipelines.
In recent years, the demand for halogenated pyridine derivatives like (6-iodopyridin-3-yl)methanol has surged due to their role in designing kinase inhibitors and antiviral agents. Researchers highlight its utility in constructing biaryl ethers, a key scaffold in bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry emphasized its use in synthesizing next-generation PET tracers for neuroimaging, aligning with the growing interest in precision medicine tools.
From a synthetic chemistry perspective, the hydroxymethyl group in (6-iodopyridin-3-yl)methanol offers unique functionalization opportunities. It can be oxidized to aldehydes, esterified, or converted to amine derivatives, making it a multifunctional building block. Industry reports indicate its adoption in OLED material research, where halogenated pyridines contribute to electron-transport layers—a hot topic in flexible display technology.
Environmental and regulatory considerations for CAS 120972-91-0 follow standard halogenated compound protocols. While not classified as hazardous under current GHS criteria, proper handling guidelines recommend PPE during large-scale reactions. The compound’s stability profile (decomposition >200°C) suits continuous flow chemistry applications—an eco-friendly trend gaining traction in green chemistry initiatives.
Market analysts note a 15% annual growth in the iodopyridine derivatives sector, driven by pharmaceutical outsourcing. As patent expirations accelerate generic drug production, intermediates like (6-iodopyridin-3-yl)methanol see increased procurement from CDMO (Contract Development and Manufacturing Organization) providers. This aligns with search trends showing rising queries for "halogenated heterocycle suppliers" and "custom pyridine synthesis."
Quality standards for 120972-91-0 typically require HPLC purity ≥98%, with strict control of residual solvents. Advanced analytical techniques like LC-MS and 13C NMR are employed for batch certification. A 2024 survey by Chemical & Engineering News revealed that 72% of purchasers prioritize metal impurity levels (<1 ppm) when sourcing such intermediates for catalytic applications.
Future applications may exploit the compound’s potential in covalent organic frameworks (COFs) or as a ligand precursor in transition metal catalysis. With the AI-driven drug discovery boom, computational studies now screen similar structures for protein-ligand interactions, making this a compound to watch in bioinformatics-aided research.
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